
5-Oxotetrahydrofuran-2-carboxylic acid
Overview
Description
5-Oxotetrahydrofuran-2-carboxylic acid (CAS 4344-84-7) is a γ-lactone carboxylic acid with the molecular formula C₅H₆O₄ (average mass: 130.10 g/mol) . It is also known as 2-hydroxyglutaric acid γ-lactone or carboxybutyrolactone and exists in enantiomeric forms: (S)- and (R)-configurations . This compound is notable for its diverse biological and synthetic roles:
- Natural Occurrence: Detected in fungal isolates (Beauveria bassiana TM and BbI8) as a derivative of bassialone, an antimicrobial metabolite . Its absence in the BR fungal isolate correlates with reduced virulence .
- Plant Metabolite: Identified as a discriminant compound in tamarillo cultivars (Solanum betaceum) and aromatic rice, where it contributes to metabolic profiling .
- Synthetic Applications: Key intermediate in organic synthesis, e.g., total synthesis of hemerocallisamine I and microwave-assisted 1,3-dipolar cycloaddition reactions to generate bioactive derivatives .
- Biological Activity: The (S)-enantiomer exhibits anticancer activity by inhibiting mitochondrial glutamate production, promoting apoptosis in wild-type p53 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Oxotetrahydrofuran-2-carboxylic acid can be synthesized through the oxidation of tetrahydrofuran derivatives. One common method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of tetrahydrofuran derivatives in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Oxotetrahydrofuran-2-carboxylic acid can undergo further oxidation to form more complex carboxylic acids.
Reduction: It can be reduced to form tetrahydrofuran-2-carboxylic acid.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides and nucleophiles.
Major Products Formed:
Oxidation: Complex carboxylic acids.
Reduction: Tetrahydrofuran-2-carboxylic acid.
Substitution: Substituted tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry: 5-Oxotetrahydrofuran-2-carboxylic acid is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and serves as an intermediate in the production of pharmaceuticals .
Biology: In biological research, this compound is used to study metabolic pathways involving γ-lactones and carboxylic acids. It is also used in the synthesis of biologically active molecules .
Medicine: It is being investigated for its role in the synthesis of drug candidates targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It serves as a precursor for the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Oxotetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in the metabolism of γ-lactones and carboxylic acids. The compound undergoes enzymatic transformations that lead to the formation of biologically active metabolites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Gamma Lactones and Derivatives
Table 1: Structural and Functional Comparison
Key Observations :
- Functional Groups : The carboxylic acid and lactone moieties in this compound enable diverse reactivity, distinguishing it from simpler analogs like tetrahydrofuran-2-carboxylic acid .
- Biological Specificity : The ethyl ester derivative lacks direct pharmacological activity but serves as a marker for lipid oxidation in oils . In contrast, C75’s octyl chain enhances its anticancer potency via fatty acid synthase inhibition .
- Natural vs. Synthetic Roles : While levoglucosan is insecticidal and naturally derived from fungal bio-oils, this compound is both a natural metabolite and a synthetic building block .
Metabolic and Functional Analogs
Table 2: Metabolic Role Comparison
Key Observations :
- Metabolic Interconversion : this compound equilibrates with its open-chain form, 2-hydroxyglutaric acid, under physiological conditions . This duality is critical in cancer metabolism studies .
- Ecological Significance : Its presence in B. bassiana isolates correlates with antimicrobial activity, whereas its absence in BR suggests metabolic pathway variations affecting virulence .
Data Tables
Table 3: Physicochemical Properties
Biological Activity
5-Oxotetrahydrofuran-2-carboxylic acid (also known as γ-carboxy-γ-butyrolactone) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, particularly in stem cell research and cancer therapy.
- Molecular Formula : C₅H₆O₄
- Molecular Weight : 130.10 g/mol
- CAS Number : 21461-84-7
- Melting Point : 72 °C
Synthesis
The synthesis of this compound typically involves a microwave-assisted method, which enhances the yield and purity of the product. For example, a study demonstrated the efficient transformation of specific precursors into this compound with yields exceeding 70% using microwave irradiation .
Antimicrobial Effects
One of the notable biological activities of this compound is its antimicrobial effect. Research indicates that this compound can enhance the growth of Escherichia coli by approximately 44%, suggesting potential applications in microbiology and biotechnology .
Stem Cell Research
The compound has shown promise in stem cell research, where it may influence cellular differentiation and proliferation. The mechanisms underlying these effects are not fully elucidated but may involve modulation of signaling pathways crucial for stem cell maintenance and differentiation .
Cancer Therapeutics
In cancer research, derivatives of this compound have been evaluated for their therapeutic potential. A study involving prostate cancer cell lines demonstrated that certain derivatives could inhibit key survival pathways (e.g., p-AKT signaling) and induce cell death . The compound CS-IV-81, a derivative, exhibited cytotoxic effects with an IC50 around 30 µM across different time points, indicating its potential as a chemotherapeutic agent .
Study on Prostate Cancer Cells
In vitro studies on prostate cancer cells (LAPC4 and PC3) revealed that treatment with compounds derived from this compound led to significant changes in cell morphology and viability. The treated cells displayed rounded shapes and detachment from culture plates, indicative of increased apoptosis . Western blot analyses confirmed alterations in protein expressions associated with cell survival and proliferation.
Effect on Mitochondrial Function
Another investigation highlighted the impact of related compounds on mitochondrial function. A derivative (C75) was shown to impair mitochondrial fatty acid synthesis, leading to increased reactive oxygen species (ROS) levels and reduced cell viability. This suggests that compounds related to this compound could target mitochondrial pathways relevant in cancer metabolism .
Summary Table of Biological Activities
Properties
IUPAC Name |
5-oxooxolane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVADRSWDTZDDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015885 | |
Record name | 5-Oxotetrahydrofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701015885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4344-84-7 | |
Record name | 4344-84-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Oxotetrahydrofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701015885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxotetrahydrofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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